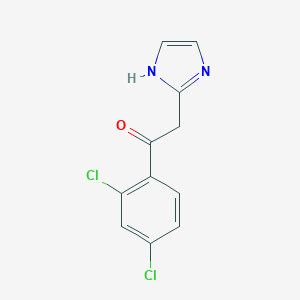
2',4'-Dichloro-2-imidazole acetophenone
Cat. No. B134532
Key on ui cas rn:
252950-14-4
M. Wt: 255.1 g/mol
InChI Key: QVIVQEVJZWBMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07425557B2
Procedure details


Made using the same procedure as for 1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one except that imidazole (3.1 g, 44.8 mmol) was used in place of pyrazole. The crude residue was purified on silica gel (5% MeOH/CH2Cl2) to yield a light yellow solid.
Name
1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:16])[CH2:10][C:11]1C=CN[N:12]=1.[NH:17]1[CH:21]=[CH:20]N=C1>>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:16])[CH2:10][C:11]1[NH:12][CH:20]=[CH:21][N:17]=1
|
Inputs


Step One
|
Name
|
1-(2,4-dichlorophenyl)-2-pyrazolylethan-1-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC1=NNC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified on silica gel (5% MeOH/CH2Cl2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a light yellow solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC=1NC=CN1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
